molecular formula C20H24N4O4 B5249319 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide

Cat. No.: B5249319
M. Wt: 384.4 g/mol
InChI Key: DYYLWGITKICOQY-UHFFFAOYSA-N
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Description

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide is a complex organic compound that features a furan ring, a piperazine ring, and an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide typically involves multiple steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride in the presence of a base such as pyridine.

    Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine derivative.

    Formation of the oxamide: The final step involves reacting the furan-2-carbonyl piperazine derivative with 4-methylphenyl isocyanate to form N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for studying receptor-ligand interactions.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-chlorophenyl)oxamide: Similar structure but with a chlorine atom instead of a methyl group.

    N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-nitrophenyl)oxamide: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups may also confer unique properties that are not present in similar compounds.

Properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-15-4-6-16(7-5-15)22-19(26)18(25)21-8-9-23-10-12-24(13-11-23)20(27)17-3-2-14-28-17/h2-7,14H,8-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYLWGITKICOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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